

Tak1-IN-5: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of **Tak1-IN-5**, a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). It covers the compound's chemical structure, physicochemical properties, mechanism of action, biological activity, and generalized experimental protocols relevant to its study.

Chemical Properties and Structure

Tak1-IN-5, also referred to as Compound 26 in some literature, is a small molecule inhibitor designed to target the TAK1 kinase.[1] Its chemical and physical properties are summarized below.



Property	Value	Reference
IUPAC Name	2-((6-(3-cyanophenyl)-[2][3] [4]triazolo[4,3-a]pyridin-3- yl)thio)-N-(pyridin-2- yl)acetamide	N/A
Molecular Formula	C21H14N6OS	N/A
Molecular Weight	402.45 g/mol	N/A
InChI Key	N/A	N/A
SMILES	N/A	N/A
IC50 (TAK1)	55 nM	[1]

Note: Publicly available structural data like SMILES and InChI Key for **Tak1-IN-5** are limited. The IUPAC name and formula are based on available supplier information.

Mechanism of Action: Inhibition of the TAK1 Signaling Pathway

TAK1 is a crucial serine/threonine kinase in the mitogen-activated protein kinase kinase kinase (MAP3K) family.[5] It serves as a central signaling node for a variety of stimuli, including proinflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1 β (IL-1 β), as well as ligands for Toll-like receptors (TLRs).[6][7]

Upon stimulation, TAK1 forms a complex with its binding partners (TAB1, TAB2, TAB3) and becomes activated through autophosphorylation.[8] Activated TAK1 then phosphorylates downstream targets, primarily the IkB kinase (IKK) complex and MAPK kinases (MKKs), leading to the activation of the NF-kB and MAPK (JNK and p38) signaling pathways, respectively.[3][4][9] These pathways culminate in the transcription of genes involved in inflammation, cell survival, and immune responses.[10]

Tak1-IN-5 exerts its effect by inhibiting the kinase activity of TAK1, thereby blocking these downstream signaling events. This interruption prevents the phosphorylation cascade,

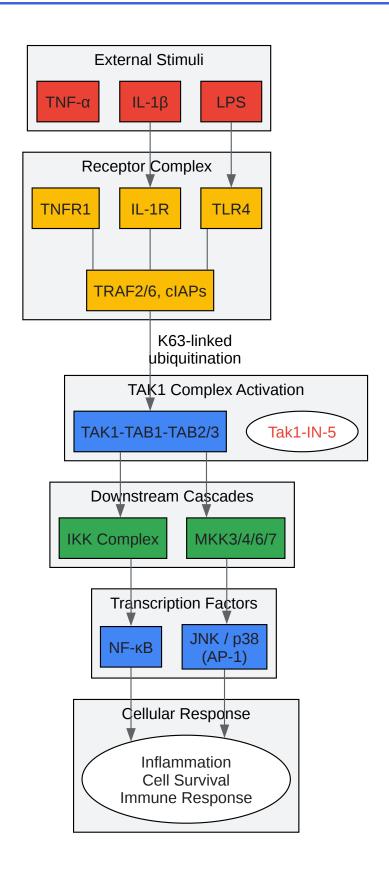




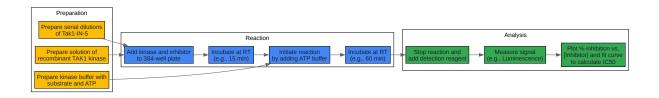


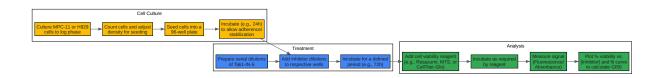
suppressing the activation of NF- κ B and MAPKs and reducing the expression of inflammatory mediators.











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